Ethyl 2-oxooctahydropentalene-3a-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSZXZQFBSDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450435 | |
| Record name | Ethyl 2-oxooctahydropentalene-3a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180573-21-1 | |
| Record name | Ethyl 2-oxooctahydropentalene-3a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ketoacid Derivatives
A primary route involves the cyclization of 3-oxo-1-cyclopentanecarboxylic acid derivatives. As reported in WO2013010453A1, ethyl 3-oxocyclopentanecarboxylate undergoes Dieckmann condensation under basic conditions to form the bicyclic core.
- Substrate Preparation : 3-Oxo-1-cyclopentanecarboxylic acid (98-78-2) is esterified with ethanol using sulfuric acid catalysis (80°C, 6 h).
- Cyclization : The resulting ethyl ester is treated with sodium ethoxide in dry toluene at reflux (110°C, 12 h), inducing intramolecular aldol condensation.
- Workup : The mixture is acidified (pH 2–3) and extracted with ethyl acetate (2 × 10 mL/g substrate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Reaction Time | 12 h | |
| Purity (HPLC) | >95% |
Reductive Amination Followed by Cyclization
EP4375277A1 discloses an alternative approach using tert-butyl 3-oxocyclobutanecarboxylate as a starting material:
- Reduction : Sodium borohydride (0.5 equiv) reduces the ketone in THF/MeOH (3:1) at 0–5°C for 2 h.
- Cyclization : The alcohol intermediate is treated with p-toluenesulfonic acid in dichloromethane (25°C, 4 h) to induce ring expansion.
- Esterification : The crude product is reacted with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine).
Optimization Insight :
- Solvent Choice : THF/MeOH mixtures improve borohydride solubility, preventing side reactions.
- Temperature Control : Maintaining 0–5°C during reduction minimizes over-reduction byproducts.
Reaction Optimization Strategies
Solvent Systems
Comparative studies highlight tetrahydrofuran (THF) as optimal for cyclization steps due to its ability to stabilize enolate intermediates. Ethyl acetate extraction post-reaction enhances purity by removing polar impurities.
Catalytic Effects
- Base Catalysts : Sodium ethoxide outperforms KOH in Dieckmann condensations, providing higher regioselectivity (98:2 trans:cis).
- Acid Catalysts : p-TsOH (0.1 equiv) in cyclization steps reduces reaction time from 12 h to 4 h.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:ACN) shows a single peak at Rt = 6.2 min, confirming >95% purity.
Industrial-Scale Considerations
Cost-Effective Substrates
Replacing tert-butyl esters with ethyl esters reduces raw material costs by 40% without compromising yield.
Waste Management
Ethyl acetate recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.
Challenges and Limitations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxooctahydropentalene-3a-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-oxooctahydropentalene-3a-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-oxooctahydropentalene-3a-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use . The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Differences: The position of the ketone group (2-oxo vs. 5-oxo) alters the electronic distribution and reactivity. The 2-oxo derivative may exhibit greater steric hindrance due to proximity to the ester group . The degree of hydrogenation (octahydro vs. hexahydro) impacts ring strain and conformational flexibility.
Physicochemical Implications :
- The lower molar mass of the 5-oxo derivative (194.23 g/mol ) suggests reduced molecular packing efficiency compared to the 2-oxo isomer (196.24 g/mol ), which may influence solubility or melting behavior .
- Both compounds require low-temperature storage (2–8°C vs. 4°C), indicating sensitivity to thermal decomposition or hydrolysis of the ester group .
Broader Context of Ethyl Ester Derivatives
For example:
- Ethyl acetate extracts of bioactive compounds (e.g., from turmeric or ginger) often contain esterified cyclic ketones, which share functional group compatibility but lack the fused bicyclic architecture of pentalene derivatives .


- N-acrylamidoacetaldehyde dimethyl acetal (CAS 49707-23-5), another ester-containing compound, highlights the role of ester groups in stabilizing reactive intermediates, though its linear structure contrasts sharply with the bicyclic pentalene framework .
Biological Activity
Ethyl 2-oxooctahydropentalene-3a-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.
This compound is a derivative of octahydropentalene, characterized by the presence of a carbonyl group and an ethyl ester functional group. The molecular formula is , and it has been synthesized through various methods, including cyclization reactions involving appropriate precursors.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its cytotoxic effects against cancer cell lines. The following sections detail specific studies that highlight its mechanisms of action and efficacy.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and promyelocytic leukemia (HL-60) cells.
-
HepG2 Cell Line :
- A study reported that compounds derived from this compound exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .
- Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and a significant increase in apoptotic cells .
-
HL-60 Cell Line :
- This compound induced apoptosis in HL-60 cells through a mechanism involving the activation of caspase-3 and modulation of Bcl-2 family proteins .
- The compound significantly increased intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound's ability to induce apoptosis is linked to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This shift alters mitochondrial membrane potential, leading to cell death .
- Calcium and ROS Modulation : Increased intracellular calcium levels and ROS production have been shown to play pivotal roles in triggering apoptotic pathways, suggesting that this compound may act as a pro-apoptotic agent through these mechanisms .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 1.38 - 3.21 | Apoptosis via p53/Bax pathway |
| Study 2 | HL-60 | 23.5 | Caspase activation and ROS generation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-oxooctahydropentalene-3a-carboxylate, and how can reaction conditions be optimized?
- Methodology : Utilize multi-step cyclization strategies starting from bicyclic ketone precursors. For example, a Diels-Alder reaction followed by esterification under mild acidic conditions (e.g., HCl in ethanol) can yield the target compound. Optimize reaction temperature (60–80°C) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) to minimize side products. Monitor progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
- Key Data : Yield improvements from 45% to 72% were observed when using anhydrous solvents and inert atmospheres.
Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?
- Methodology : Apply density functional theory (DFT) with hybrid functionals like B3LYP to calculate molecular orbitals, dipole moments, and Gibbs free energy. Use basis sets such as 6-311++G(d,p) for accuracy. Compare results with experimental thermochemical data (e.g., enthalpy of formation) to validate models .
- Key Data : B3LYP/6-311++G(d,p) predicts a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodology : Combine - and -NMR to assign stereocenters, supported by 2D techniques like COSY and NOESY. For crystallographic confirmation, use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement .
- Key Data : SC-XRD resolves the 3a-carboxylate group’s chair conformation with a C=O bond length of 1.21 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodology : Re-examine computational models by incorporating solvent effects (e.g., polarizable continuum models) and vibrational corrections. Cross-validate with temperature-dependent NMR or IR spectroscopy to identify dynamic effects (e.g., ring puckering) that DFT may overlook .
- Case Study : Discrepancies in -NMR chemical shifts (predicted vs. observed Δδ = 0.3 ppm) were resolved by accounting for solvent polarity in DFT calculations .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Methodology : Address disorder in the ester group using SHELXL’s PART and SUMP instructions. Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. For low-resolution data (<1.0 Å), utilize twin refinement protocols .
- Key Data : Twinning fractions of 0.35 were resolved using SHELXL’s TWIN command, improving R1 from 0.12 to 0.07 .
Q. What isotopic labeling strategies can elucidate the compound’s metabolic or degradation pathways?
- Methodology : Synthesize -labeled derivatives at the carbonyl position (e.g., using -enriched ethyl chloroformate). Track metabolic intermediates via mass spectrometry (LC-MS/MS) in in vitro hepatic microsome assays .
- Key Data : -labeling revealed a primary degradation pathway via esterase-mediated hydrolysis (t1/2 = 2.3 h in rat microsomes) .
Methodological Tables
Table 1 : Comparison of Computational vs. Experimental Properties
| Property | DFT (B3LYP/6-311++G(d,p)) | Experimental |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.8 | 4.7* |
| C=O bond length (Å) | 1.22 | 1.21 |
| Gibbs free energy (kJ/mol) | -312.4 | -310.9 |
| *Derived from UV-Vis spectroscopy . |
Table 2 : Crystallographic Refinement Statistics
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R1 (I > 2σ(I)) | 0.07 |
| Twinning fraction | 0.35 |
| Disorder resolution | PART/SUMP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


